![molecular formula C23H26N4O5 B603256 N-[2-(3-hydroxy-2-oxo-1(2H)-quinoxalinyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 1676072-69-7](/img/structure/B603256.png)
N-[2-(3-hydroxy-2-oxo-1(2H)-quinoxalinyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-hydroxy-2-oxo-1(2H)-quinoxalinyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound with a unique structure that combines quinoxaline and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxy-2-oxo-1(2H)-quinoxalinyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-hydroxy-2-oxo-1(2H)-quinoxalinyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline and pyridine derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoxaline and pyridine compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce hydroquinoxalines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[2-(3-hydroxy-2-oxo-1(2H)-quinoxalinyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-[2-(3-hydroxy-2-oxo-1(2H)-quinoxalinyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide exerts its effects involves interactions with molecular targets and pathways. The quinoxaline and pyridine moieties can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline structures, such as quinoxaline-2,3-diones and hydroquinoxalines.
Pyridine Derivatives: Compounds with similar pyridine structures, such as pyridine-2,3-diones and hydroquinolines.
Uniqueness
N-[2-(3-hydroxy-2-oxo-1(2H)-quinoxalinyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide is unique due to its combination of quinoxaline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
CAS No. |
1676072-69-7 |
|---|---|
Molecular Formula |
C23H26N4O5 |
Molecular Weight |
438.5g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C23H26N4O5/c1-14-12-15(2)27(13-16-6-5-11-32-16)22(30)19(14)20(28)24-9-10-26-18-8-4-3-7-17(18)25-21(29)23(26)31/h3-4,7-8,12,16H,5-6,9-11,13H2,1-2H3,(H,24,28)(H,25,29) |
InChI Key |
FJNPJSHQRATPME-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


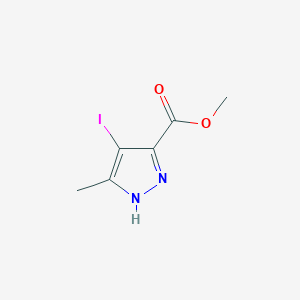
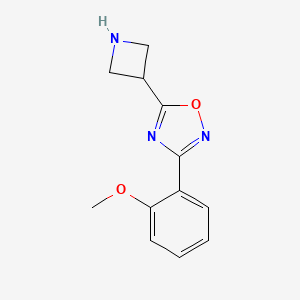

![6-(tert-Butyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B603178.png)
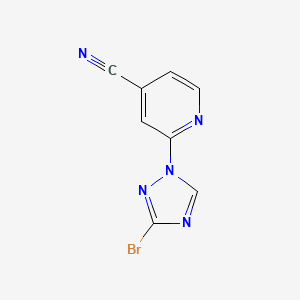
![Tert-butyl 3-{[4-(trifluoromethoxy)phenyl]carbamoyl}azetidine-1-carboxylate](/img/structure/B603180.png)
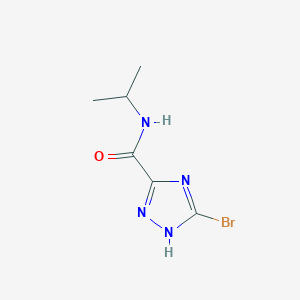
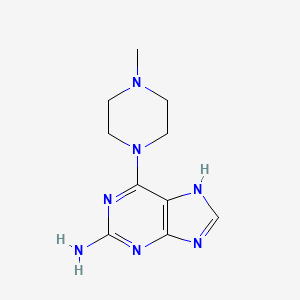
![4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603189.png)
![5-amino-1-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B603190.png)
![4-(1,3-benzothiazol-2-yl)-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603191.png)
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B603192.png)
![3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one](/img/structure/B603193.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603195.png)
